Des(phenylbutoxy)phenylethoxy salmeterol

Description

Properties

IUPAC Name |

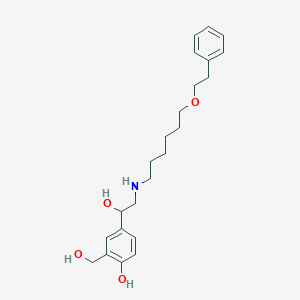

2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(2-phenylethoxy)hexylamino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO4/c25-18-21-16-20(10-11-22(21)26)23(27)17-24-13-6-1-2-7-14-28-15-12-19-8-4-3-5-9-19/h3-5,8-11,16,23-27H,1-2,6-7,12-15,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLNGSUKAXWYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94749-02-7 | |

| Record name | Des(phenylbutoxy)phenylethoxy salmeterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(PHENYLBUTOXY)PHENYLETHOXY SALMETEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QK16DCS59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Molecular Architecture of Salmeterol and a Strategic Approach to its Synthesis

An in-depth technical guide on the synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist, is presented below. This guide is tailored for researchers, scientists, and professionals in drug development, providing a detailed exploration of a key synthetic pathway.

Salmeterol is a prominent long-acting β2 adrenergic receptor agonist (LABA) utilized in the management of asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is intrinsically linked to its unique molecular structure, which features a long, lipophilic side chain. This side chain is responsible for the molecule's extended duration of action, allowing it to remain anchored at the receptor site.

The synthesis of Salmeterol is a multi-step process that requires careful strategic planning to construct its distinct domains: the salicyl alcohol core and the extended N-alkyl substituent. A common and efficient synthetic strategy involves the initial preparation of a key intermediate, an α-bromoalkyl derivative of a protected salicyl alcohol, followed by its coupling with the appropriate amino side chain. This guide will provide a detailed exposition of this synthetic route, elucidating the rationale behind each step and the critical parameters for successful execution.

A Convergent Synthesis of Salmeterol: Detailed Protocol and Mechanistic Insights

The synthesis of Salmeterol can be efficiently achieved through a convergent approach, wherein the salicyl alcohol core and the amino side chain are synthesized separately and then coupled in the final stages. This strategy enhances the overall efficiency of the synthesis.

Part I: Synthesis of the Salicyl Alcohol Core Intermediate

The initial phase of the synthesis focuses on the construction of a suitably protected and activated salicyl alcohol derivative.

Step 1: Acetylation of 2,4-Dihydroxybenzoic Acid

The synthesis commences with the protection of the phenolic hydroxyl groups of 2,4-dihydroxybenzoic acid through acetylation. This prevents unwanted side reactions in subsequent steps.

-

Protocol:

-

2,4-Dihydroxybenzoic acid is dissolved in acetic anhydride.

-

A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

The mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The product, 2,4-diacetoxybenzoic acid, is isolated by precipitation in ice-water followed by filtration and drying.

-

Step 2: Formation of the Acid Chloride

The carboxylic acid functionality of 2,4-diacetoxybenzoic acid is converted to a more reactive acid chloride to facilitate the subsequent Friedel-Crafts acylation.

-

Protocol:

-

2,4-Diacetoxybenzoic acid is suspended in a dry, inert solvent such as dichloromethane (DCM).

-

Thionyl chloride (SOCl₂) or oxalyl chloride is added dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.

-

The reaction mixture is allowed to warm to room temperature and stirred until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude 2,4-diacetoxybenzoyl chloride.

-

Step 3: Friedel-Crafts Acylation

This step is not directly on the main pathway to the common salmeterol intermediates but is a general method for forming C-C bonds with such structures. A more direct route to the key intermediate is outlined below.

Alternative and More Direct Route to the Core:

A more common starting point for the synthesis of the salicyl alcohol core is from 4-hydroxyacetophenone.

Step 1a: Protection of 4-Hydroxyacetophenone

The phenolic hydroxyl group of 4-hydroxyacetophenone is protected, often as a benzyl ether, to prevent its interference in subsequent reactions.

-

Protocol:

-

4-Hydroxyacetophenone is dissolved in a suitable solvent like acetone or DMF.

-

Anhydrous potassium carbonate (K₂CO₃) is added as a base.

-

Benzyl bromide is added, and the mixture is heated to reflux until the starting material is consumed (monitored by TLC).

-

The reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product, 4-(benzyloxy)acetophenone, is purified by recrystallization or chromatography.

-

Step 2a: α-Bromination

The methyl group of the acetophenone is brominated to introduce a leaving group for the subsequent substitution reaction.

-

Protocol:

-

4-(Benzyloxy)acetophenone is dissolved in a solvent such as chloroform or acetic acid.

-

A solution of bromine in the same solvent is added dropwise at a controlled temperature.

-

The reaction is monitored for the disappearance of the starting material.

-

Upon completion, the reaction is quenched, and the product, 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one, is isolated.

-

Step 3a: Reduction of the Ketone

The ketone functionality is reduced to a secondary alcohol.

-

Protocol:

-

The α-bromo ketone is dissolved in a protic solvent like methanol or ethanol.

-

Sodium borohydride (NaBH₄) is added portion-wise at 0 °C.

-

The reaction is stirred until the reduction is complete.

-

The reaction is quenched with a weak acid, and the product, 1-(4-(benzyloxy)phenyl)-2-bromoethanol, is extracted and purified.

-

Part II: Synthesis of the Amino Side Chain

The synthesis of the characteristic side chain of Salmeterol, N-(6-(4-phenylbutoxy)hexyl)amine, is a critical part of the overall process. For the purpose of this guide, we will focus on the synthesis of a common precursor amine used in many Salmeterol syntheses: 2-amino-1-(4-hydroxyphenyl)ethanol. The full side chain is then typically introduced via reductive amination or other coupling methods.

A more direct approach involves coupling the brominated core with the pre-formed full side chain. The synthesis of this side chain, 6-(4-phenylbutoxy)hexan-1-amine, is a multi-step process in itself, often starting from 1,6-hexanediol.

Part III: Coupling and Final Deprotection

The final steps of the synthesis involve the coupling of the salicyl alcohol core with the amino side chain, followed by deprotection.

Step 4: N-Alkylation

The brominated core intermediate is reacted with the appropriate amino alcohol to form the carbon-nitrogen bond.

-

Protocol:

-

1-(4-(Benzyloxy)phenyl)-2-bromoethanol is dissolved in a suitable solvent like acetonitrile or DMF.

-

The amine, for instance, 2-amino-1-phenylethan-1-ol (as a simplified example for the core structure), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) are added.

-

The mixture is heated to drive the reaction to completion.

-

The product is isolated by extraction and purified by column chromatography.

-

Step 5: Deprotection

The protecting groups, such as the benzyl ether, are removed to yield the final Salmeterol molecule.

-

Protocol:

-

The protected Salmeterol precursor is dissolved in a solvent like ethanol or methanol.

-

A palladium on carbon (Pd/C) catalyst is added.

-

The mixture is subjected to an atmosphere of hydrogen gas (hydrogenolysis) until the deprotection is complete.

-

The catalyst is filtered off, and the solvent is evaporated to yield Salmeterol.

-

Data Summary

| Step | Reaction | Key Reagents | Solvent | Typical Conditions |

| 1a | Protection | 4-hydroxyacetophenone, Benzyl bromide, K₂CO₃ | Acetone | Reflux |

| 2a | α-Bromination | 4-(benzyloxy)acetophenone, Bromine | Chloroform | 0 °C to RT |

| 3a | Reduction | 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one, NaBH₄ | Methanol | 0 °C |

| 4 | N-Alkylation | 1-(4-(benzyloxy)phenyl)-2-bromoethanol, Amine, DIPEA | Acetonitrile | Heat |

| 5 | Deprotection | Protected Salmeterol, H₂, Pd/C | Ethanol | RT, 1 atm H₂ |

Visualizing the Synthetic Workflow

Caption: Convergent Synthesis Pathway for Salmeterol

Conclusion

The synthesis of Salmeterol is a well-established process that can be achieved through various routes. The convergent pathway described herein offers an efficient and scalable method for the preparation of this important pharmaceutical agent. By carefully selecting protecting groups and reaction conditions, high yields of the final product can be obtained. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of Salmeterol and related β2 adrenergic receptor agonists.

References

-

Organic Syntheses, Coll. Vol. 10, p.97 (2004); Vol. 78, p.231 (2002). Link

An In-depth Technical Guide to the Physicochemical Properties of Salmeterol Impurity B

Introduction: The Critical Role of Impurity Profiling in Salmeterol Drug Development

Salmeterol is a long-acting beta-2 adrenergic receptor agonist widely prescribed for the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its efficacy and safety are paramount, making the control of impurities a critical aspect of its manufacturing and formulation. Pharmaceutical impurities, even in trace amounts, can have a significant impact on the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive technical overview of Salmeterol Impurity B, a known process-related impurity, to support researchers, scientists, and drug development professionals in their analytical and quality control efforts.

Understanding the physicochemical properties of Salmeterol Impurity B is fundamental for the development of robust analytical methods for its detection and quantification, as well as for implementing effective control strategies throughout the drug manufacturing process. This document will delve into the structural and physicochemical characteristics of this impurity, provide a detailed analytical protocol for its analysis, and discuss its potential formation pathways.

Physicochemical Characterization of Salmeterol Impurity B

Salmeterol Impurity B is structurally related to the active pharmaceutical ingredient (API), Salmeterol. A thorough understanding of its chemical and physical properties is essential for its isolation, identification, and quantification.

Chemical Identity

-

IUPAC Name: 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[[6-(2-phenylethoxy)hexyl]amino] ethanol[2][3]

-

Synonyms: Salmeterol Phenylethoxy Impurity[2]

Structural Representation

Caption: A plausible synthetic pathway for Salmeterol Impurity B.

Understanding the potential for the presence of the phenylethoxy precursor in the starting materials or intermediates of Salmeterol synthesis is crucial for controlling the formation of Impurity B.

Analytical Methodology for Salmeterol Impurity B

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation, identification, and quantification of Salmeterol and its impurities. [5][6]The following is a detailed, step-by-step protocol derived from established methods for the analysis of Salmeterol related substances.

Recommended HPLC Protocol

This protocol is a self-validating system, incorporating system suitability checks to ensure the reliability of the results.

1. Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC grade acetonitrile and methanol.

-

Ammonium dihydrogen phosphate, analytical grade.

-

Orthophosphoric acid, analytical grade.

-

Deionized water (18.2 MΩ·cm).

-

Salmeterol Impurity B reference standard.

-

Salmeterol API and other relevant impurity reference standards.

2. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | Hypersil BDS C8 (150 mm x 4.6 mm, 5 µm) or equivalent | A C8 column provides a good balance of retention and resolution for the separation of Salmeterol and its structurally similar impurities. [5] |

| Mobile Phase A | 0.1 M Ammonium dihydrogen phosphate buffer (pH adjusted to 2.9 with orthophosphoric acid) | The acidic pH ensures the ionization of the amine functional groups, leading to better peak shape and retention on a reversed-phase column. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for the analytes. |

| Gradient Elution | A time-based gradient program is typically employed to achieve optimal separation of all impurities. A representative gradient is provided below. | A gradient is necessary to elute both the more polar and less polar impurities within a reasonable run time while maintaining good resolution. |

| Flow Rate | 2.0 mL/min | This flow rate provides a good balance between analysis time and chromatographic efficiency for the specified column dimensions. [5] |

| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. [5] |

| Detection Wavelength | 228 nm | This wavelength provides good sensitivity for the detection of Salmeterol and its related impurities, which possess chromophores that absorb in the UV region. [5] |

| Injection Volume | 20 µL | A standard injection volume for analytical HPLC. |

3. Representative Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 80 | 20 |

| 20 | 50 | 50 |

| 25 | 20 | 80 |

| 30 | 20 | 80 |

| 31 | 80 | 20 |

| 35 | 80 | 20 |

4. Preparation of Solutions:

-

Buffer Preparation (Mobile Phase A): Dissolve 11.5 g of ammonium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 2.9 with orthophosphoric acid.

-

Diluent: A mixture of Mobile Phase A and Acetonitrile (e.g., 50:50 v/v).

-

Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of Salmeterol Impurity B reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

-

System Suitability Solution: Prepare a solution containing Salmeterol and all available known impurities (including Impurity B) at appropriate concentrations to verify the resolution and performance of the chromatographic system.

-

Sample Solution: Prepare the sample solution by dissolving the Salmeterol drug substance or drug product in the diluent to a target concentration.

5. System Suitability:

Before sample analysis, inject the system suitability solution to verify the performance of the HPLC system. The following parameters should be monitored:

-

Resolution: The resolution between Salmeterol and Impurity B, and between other critical peak pairs, should be greater than 1.5.

-

Tailing Factor: The tailing factor for the Salmeterol and Impurity B peaks should be between 0.8 and 1.5.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the reference standard solution should be less than 2.0% for both peak area and retention time.

6. Analysis and Calculation:

Inject the blank (diluent), reference standard solution, and sample solution into the HPLC system. Identify the Salmeterol Impurity B peak in the sample chromatogram by comparing its retention time with that of the reference standard.

The concentration of Salmeterol Impurity B in the sample can be calculated using the external standard method:

Impurity B (%) = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

-

Area_impurity is the peak area of Impurity B in the sample chromatogram.

-

Area_standard is the peak area of Impurity B in the reference standard chromatogram.

-

Conc_standard is the concentration of the Impurity B reference standard.

-

Conc_sample is the concentration of the Salmeterol sample.

Analytical Workflow Diagram

Caption: A streamlined workflow for the HPLC analysis of Salmeterol Impurity B.

Regulatory Context and Significance

Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have monographs for Salmeterol Xinafoate that specify limits for related substances, including Impurity B. Adherence to these pharmacopeial standards is mandatory for drug products marketed in these regions. The presence of impurities above the specified limits can lead to regulatory action and may compromise patient safety. Therefore, accurate and precise analytical methods are essential for ensuring compliance.

Conclusion

A comprehensive understanding of the physicochemical properties of Salmeterol Impurity B is indispensable for the development and control of Salmeterol-containing drug products. This guide has provided a detailed overview of its chemical identity, available physical properties, potential formation pathways, and a robust HPLC method for its analysis. By leveraging this information, researchers and drug development professionals can establish effective control strategies, ensure the quality and safety of their products, and meet stringent regulatory requirements. The provided analytical protocol, with its emphasis on system suitability, serves as a reliable framework for the routine analysis of this critical impurity.

References

-

Veeprho. Salmeterol EP impurity B | CAS 94749-02-7. [Link]

-

Chromatography Today. Method Development and Validation of Simultaneous Determination of Related Substances for Salmeterol Xinafoate and Fluticasone Propionate in Dry Powder Inhalers. [Link]

-

Allmpus. Salmeterol EP Impurity B. [Link]

-

Der Pharma Chemica. Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol a. [Link]

-

Asian Publication Corporation. A New Validated Stability indicating RP-HPLC Method for Simultaneous Quantification of Impurities of Fluticasone Propionate and Salmeterol Xenafoate in Metered Dose Inhalation Aerosol. [Link]

-

Pharmaffiliates. Salmeterol-impurities. [Link]

-

GLP Pharma Standards. Salmeterol EP Impurity B | CAS No- 94749-02-7. [Link]

-

PubChem. Salmeterol. [Link]

-

SynZeal. Salmeterol Impurities. [Link]

-

uspbpep.com. Salmeterol xinafoate. [Link]

-

Cleanchem. Salmeterol EP Impurity B | CAS No: 94749-02-7. [Link]

Sources

An In-depth Technical Guide on the Formation Mechanism of Des(phenylbutoxy)phenylethoxy salmeterol

Introduction

Salmeterol is a long-acting β2 adrenergic receptor agonist (LABA) widely prescribed for the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its unique lipophilic side chain is crucial for its extended duration of action. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to safety and efficacy. The identification and control of impurities, whether they arise from the synthetic route, degradation, or storage, are mandated by regulatory bodies worldwide.[2]

This technical guide provides a comprehensive analysis of the formation mechanism of a specific process-related impurity, "Des(phenylbutoxy)phenylethoxy salmeterol." We will delve into its structure, propose a scientifically sound formation pathway rooted in the synthesis of salmeterol, and provide actionable protocols for its identification and control.

Impurity Characterization: A Structural Comparison

The impurity , this compound, has a molecular formula of C23H33NO4.[3] A comparison of its structure with that of salmeterol (C25H37NO4) reveals a subtle but significant difference in the lipophilic side chain.

| Compound | Molecular Formula | Side Chain |

| Salmeterol | C25H37NO4 | 6-(4-phenylbutoxy)hexyl |

| This compound | C23H33NO4 | 6-(2-phenylethoxy)hexyl |

The key difference is the replacement of the 4-phenylbutoxy group in salmeterol with a 2-phenylethoxy group in the impurity. This seemingly minor change can impact the impurity's pharmacological and toxicological profile, necessitating a thorough understanding of its origin.

Proposed Formation Mechanism: A Process-Related Impurity

The formation of this compound is most plausibly attributed to a process-related impurity originating from the starting materials used in the synthesis of the salmeterol side chain. The primary pathway for the synthesis of salmeterol involves the coupling of two key intermediates. A critical step is the synthesis of the N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine side chain.[4]

Our central hypothesis is that the starting material, 4-phenyl-1-butanol , contains a structurally similar impurity, 2-phenylethanol .

The Synthetic Pathway of Salmeterol and the Introduction of the Impurity

The synthesis of the salmeterol side chain typically involves a Williamson ether synthesis, where 4-phenyl-1-butanol is reacted with a dihaloalkane, such as 1,6-dibromohexane, followed by amination.[5]

DOT Diagram: Synthesis of Salmeterol

Caption: Synthetic pathway of Salmeterol.

If 2-phenylethanol is present as an impurity in the 4-phenyl-1-butanol starting material, it will undergo the same series of reactions, leading to the formation of the corresponding impurity side chain, N-[6-(2-phenylethoxy)hexyl]benzenemethanamine. This impurity side chain will then couple with the salmeterol core precursor, ultimately forming this compound.

DOT Diagram: Formation of this compound

Caption: Proposed formation pathway of the impurity.

Experimental Verification Protocol

To confirm this proposed mechanism, a systematic analytical approach is required. The following protocol outlines the necessary steps for researchers in a drug development setting.

Objective: To identify and quantify 2-phenylethanol in the 4-phenyl-1-butanol starting material and to correlate its presence with the formation of this compound in the final API.

Methodology:

Part 1: Analysis of 4-phenyl-1-butanol Starting Material

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the 4-phenyl-1-butanol sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent (e.g., methanol or dichloromethane).

-

Prepare a standard solution of 2-phenylethanol in the same solvent at a concentration of approximately 10 µg/mL.

-

Prepare a spiked sample by adding a known amount of the 2-phenylethanol standard to the 4-phenyl-1-butanol sample solution.

-

-

GC-MS Analysis:

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A mid-polar column such as an Rtx-624 Sil-MS is recommended for good separation of these polar compounds.[6]

-

Injection: 1 µL split injection.

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 220°C, hold for 5 minutes.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 35-350.

-

-

Data Analysis:

-

Identify the peaks for 4-phenyl-1-butanol and 2-phenylethanol by comparing their retention times and mass spectra with the standard.

-

Quantify the amount of 2-phenylethanol impurity in the starting material using the external standard method.

-

-

Part 2: Analysis of Salmeterol API

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of the salmeterol API sample into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable mobile phase diluent.

-

Prepare a reference standard of this compound (if available).

-

-

LC-MS/MS Analysis:

-

Instrumentation: High-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

MS/MS Conditions:

-

Ionization mode: Electrospray Ionization (ESI) in positive mode.

-

Monitor the precursor-to-product ion transitions for both salmeterol and this compound.

-

-

Data Analysis:

-

Identify the peak for this compound by its retention time and mass transition.

-

Quantify the impurity relative to the salmeterol peak area.

-

-

Control Strategy

Based on the proposed formation mechanism, the most effective control strategy is to limit the presence of 2-phenylethanol in the 4-phenyl-1-butanol starting material.

-

Supplier Qualification: Work with suppliers who can demonstrate control over their synthesis of 4-phenyl-1-butanol and can provide a certificate of analysis with specified limits for 2-phenylethanol.

-

In-house Testing: Implement the GC-MS method described above as an incoming quality control test for all batches of 4-phenyl-1-butanol.

-

Process Optimization: If the impurity is consistently present, it may be necessary to introduce a purification step for the 4-phenyl-1-butanol starting material, such as fractional distillation, to reduce the level of 2-phenylethanol.

By implementing these control measures, the formation of this compound can be effectively minimized, ensuring the quality and safety of the final salmeterol API.

References

-

SynThink. (n.d.). Salmeterol EP Impurities & USP Related Compounds. Retrieved from [Link]

- Wang, Q., et al. (2020). Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. ChemBioChem, 21(17), 2469-2475.

-

ChemBK. (2024). Benzenemethanamine, N-[6-(4-phenylbutoxy)hexyl]- oxalate. Retrieved from [Link]

-

Study.com. (n.d.). How would you prepare the depicted compound from 2-phenylethanol? Phenylacetic acid (C6H5CH2CO2H). Retrieved from [Link]

-

Academic Journals. (n.d.). Convergent preparation of 2-phenylethanol. Retrieved from [Link]

-

Arizona State University. (2018). Microbial Production of 2-Phenylethanol & 2-Phenylacetic Acid from Renewable Substrates. Retrieved from [Link]

- Google Patents. (n.d.). US8648214B2 - Processes suitable for the preparation of salmeterol.

- Google Patents. (n.d.). WO2012032546A2 - Process for the preparation of salmeterol and its intermediates.

- Google Patents. (n.d.). CA2838520A1 - Processes for the preparation of salmeterol and its salts.

-

Quick Company. (n.d.). "Improved Processes For Manufacturing 4 Phenyl 1 Butanol". Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Phenyl-1-butanol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-phenyl-1-butanol, 3360-41-6. Retrieved from [Link]

-

gsrs. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.

-

National Center for Biotechnology Information. (n.d.). Salmeterol. PubChem Compound Summary for CID 5152. Retrieved from [Link].

-

ResearchGate. (2016). I want to do GCMS analysis of butanol containing samples. Can anybody give an idea about what column to be used and what conditions to be followed?. Retrieved from [Link]

-

PubMed. (n.d.). Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. Retrieved from [Link]

Sources

- 1. Question No: 22 Given the conversion of 1,6-dibromohexane to cyclohexane.. [askfilo.com]

- 2. Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-phenyl-1-butanol: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 4. US8648214B2 - Processes suitable for the preparation of salmeterol - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Guide to the Structural Elucidation of Des(phenylbutoxy)phenylethoxy Salmeterol (Salmeterol EP Impurity B)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Salmeterol, a long-acting β2-adrenergic receptor agonist, is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Like any synthetic API, Salmeterol is susceptible to the formation of impurities during its synthesis, formulation, and storage.[2] One such impurity, identified in the European Pharmacopoeia as Salmeterol Impurity B, is Des(phenylbutoxy)phenylethoxy salmeterol.[3] The accurate identification and structural elucidation of such impurities are critical for regulatory compliance and ensuring patient safety.

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical strategies for the structural elucidation of this compound. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to offer a practical and robust approach to the characterization of this and other related pharmaceutical impurities.

Understanding the Genesis of Impurities in Salmeterol

Impurities in Salmeterol can arise from various sources, including starting materials, by-products of the synthetic route, degradation products, and residual solvents.[4] Forced degradation studies, which involve subjecting the API to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products and establishing stability-indicating analytical methods.[5][6][7][8] this compound is a process-related impurity, meaning it is typically formed during the synthesis of Salmeterol.[3][9][10][11]

The structure of this compound, as its name suggests, is a derivative of Salmeterol where the phenylbutoxy group is replaced by a phenylethoxy group.

Molecular Formula: C23H33NO4[3]

Molecular Weight: 387.51 g/mol [3]

A Multi-faceted Approach to Structural Elucidation

A definitive structural elucidation of a pharmaceutical impurity requires a confluence of data from multiple analytical techniques. The following workflow outlines a systematic approach to the characterization of this compound.

Caption: A typical workflow for the isolation and structural elucidation of a pharmaceutical impurity.

Part 1: Isolation and Purification

The initial and most critical step is to isolate a sufficient quantity of the impurity in a highly pure form for subsequent spectroscopic analysis.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the workhorse for isolating impurities. The development of a robust preparative HPLC method is contingent on a well-optimized analytical HPLC method.

Experimental Protocol: Preparative HPLC

-

Analytical Method Development:

-

Develop a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of resolving this compound from Salmeterol and other known impurities.

-

A typical column would be a C8 or C18, with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).[6][12]

-

Detection is typically performed using a UV detector at a wavelength where both Salmeterol and the impurity have significant absorbance (e.g., 228 nm or 250 nm).

-

-

Method Scaling:

-

Scale up the optimized analytical method to a preparative scale. This involves increasing the column diameter, particle size, and flow rate.

-

The gradient profile may need to be adjusted to maintain resolution on the larger column.

-

-

Fraction Collection:

-

Inject the crude Salmeterol sample containing the impurity onto the preparative HPLC system.

-

Collect the fraction corresponding to the retention time of this compound.

-

-

Purity Confirmation:

-

Analyze the collected fraction using the analytical HPLC method to confirm its purity. Fractions with a purity of >95% are generally suitable for structural elucidation.

-

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 228 nm | UV at 228 nm |

| Injection Volume | 10 µL | 500 µL - 2 mL |

| Table 1: Example of scaling parameters from analytical to preparative HPLC. |

Part 2: Spectroscopic Characterization

Once the impurity is isolated, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed for its structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its elemental composition and identifying structural motifs.[4][13]

High-Resolution Mass Spectrometry (HRMS):

HRMS, often coupled with liquid chromatography (LC-MS), is essential for determining the accurate mass of the molecular ion.[14][15][16][17] This allows for the unambiguous determination of the molecular formula. For this compound (C23H33NO4), the expected monoisotopic mass would be approximately 387.2410 Da.

Tandem Mass Spectrometry (MS/MS):

MS/MS experiments involve the fragmentation of the precursor ion to generate a characteristic fragmentation pattern. This "fingerprint" provides valuable information about the connectivity of the molecule. The fragmentation of this compound is expected to be similar to that of Salmeterol, with key fragments arising from the cleavage of the side chain.

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Dissolve the isolated impurity in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Chromatography: Use a UPLC/UHPLC system with a C18 column for rapid separation. A fast gradient is typically sufficient.

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Full Scan (MS1): Acquire data in full scan mode to determine the mass of the protonated molecule [M+H]+.

-

Product Ion Scan (MS/MS): Select the [M+H]+ ion as the precursor and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4][13][18]

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the benzylic protons, the aliphatic chain protons, and the protons of the phenylethoxy group.[19]

-

¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of different fragments of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, or Chloroform-d).

-

Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

Assign the signals in the ¹H and ¹³C NMR spectra.

-

Use the 2D NMR data to piece together the structure of the molecule.

-

| Technique | Information Provided |

| ¹H NMR | Proton chemical shifts, coupling constants, integration |

| ¹³C NMR | Carbon chemical shifts |

| COSY | ¹H-¹H correlations (through 2-3 bonds) |

| HSQC | ¹H-¹³C direct correlations (one bond) |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) |

| Table 2: Key NMR experiments and the structural information they provide. |

Part 3: Final Confirmation and Reporting

The final step involves consolidating all the analytical data to confirm the proposed structure of this compound. The retention time from the analytical HPLC method, the accurate mass and fragmentation pattern from the mass spectrometry data, and the detailed connectivity information from the NMR experiments should all be consistent with the proposed structure.

A comprehensive report should be generated that includes all experimental details, the acquired spectra and chromatograms, and a detailed interpretation of the data that logically leads to the final structural assignment.

Conclusion

The structural elucidation of pharmaceutical impurities like this compound is a meticulous process that requires a multi-disciplinary analytical approach. By systematically isolating the impurity and employing a combination of advanced chromatographic and spectroscopic techniques, a definitive structural assignment can be achieved. This not only ensures regulatory compliance but also contributes to a deeper understanding of the API's stability and impurity profile, ultimately safeguarding patient health.

References

-

Veeprho. Salmeterol Impurities and Related Compound. [Link]

- Patel, D. R., et al. (2012). Stability-indicating RP-HPLC Method for Estimation of Salmeterol xinafoate in Bulk and in Pharmaceutical Formulation. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1184-1191.

-

SynThink. Salmeterol EP Impurities & USP Related Compounds. [Link]

-

Thevis, M., et al. (2021). Determination of salmeterol, α-hydroxysalmeterol and fluticasone propionate in human urine and plasma for doping control using UHPLC-QTOF-MS. Biomedical Chromatography, 35(8), e5114. [Link]

-

Waters Corporation. (2012). Quantification of Fluticasone Propionate and Salmeterol Xinafoate in Plasma at the Sub pg/mL Level Using UPLC/MS/MS. [Link]

-

Shimadzu Corporation. (2015). Low level quantitation of Fluticasone and Salmeterol from plasma using LC/MS/MS. ASMS 2015 TP 283. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5152, Salmeterol. [Link]

-

Cakmak, T., et al. (2017). Method Development and Validation of Simultaneous Determination of Related Substances for Salmeterol Xinafoate and Fluticasone Propionate in Dry Powder Inhalers. Chromatography Today. [Link]

-

SCIEX. (2021). Quantifying fluticasone propionate and salmeterol xinafoate with high sensitivity in human plasma. [Link]

-

Pharmaffiliates. Salmeterol-impurities. [Link]

-

Mamillapalli, S. P., et al. (2021). A New Validated Stability indicating RP-HPLC Method for Simultaneous Quantification of Impurities of Fluticasone Propionate and Salmeterol Xenafoate in Metered Dose Inhalation Aerosol. Asian Journal of Chemistry, 33(4), 867-872. [Link]

-

SynZeal. Salmeterol Impurities. [Link]

-

Patil, S., et al. (2014). Determination of Salmeterol Xinafoate and its Degradation Products According to ICH Guidelines with use of UPLC Technique. ResearchGate. [Link]

-

Venkatasubbaiah, B., et al. (2009). Isolation and Characterization of a Trace Level Unknown Impurity of Salmeterol by Chromatographic and Spectroscopic Methods. Scientia Pharmaceutica, 77(4), 837-844. [Link]

-

precisionFDA. DES(PHENYLBUTOXY)HEXYL)-N-PHENYLBUTYL SALMETEROL. [Link]

-

Chromatography Today. (2017). Method Development and Validation of Simultaneous Determination of Assay of Salmeterol Xinafoate and Fluticasone Propionate in D. [Link]

- Mudke, R. P., & Tegeli, V. S. (2019). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF SALMETEROL XINAFOATE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 7(2), 79-88.

-

G-SRS. This compound. [Link]

-

precisionFDA. DES(PHENYLBUTOXY)PHENYLPROPOXY SALMETEROL. [Link]

-

Akmese, B., et al. (2016). A validated RP-LC method for salmeterol and fluticasone in their binary mixtures and their stress degradation behavior under ICH-recommended stress conditions. ResearchGate. [Link]

-

International Journal of Pharmaceutical and Drug Analysis. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

-

Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

-

ResearchGate. (2016). HPLC Method for Simultaneous Determination of Salmeterol Xinafoate and Fluticasone Propionate for the Quality Control of Dry Powder Inhalation Products. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0060604). [Link]

- Reddy, S., et al. (2014). Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity. Der Pharma Chemica, 6(5), 344-350.

- Google Patents. (2013). Process for the preparation of salmeterol and its salts. EP2641893A1.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 59827438, 4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0030030). [Link]

-

USP. Salmeterol Inhalation Powder. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. biotech-spain.com [biotech-spain.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. ajpamc.com [ajpamc.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. EP2641893A1 - Process for the preparation of salmeterol and its salts - Google Patents [patents.google.com]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. Determination of salmeterol, α-hydroxysalmeterol and fluticasone propionate in human urine and plasma for doping control using UHPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. waters.com [waters.com]

- 16. lcms.cz [lcms.cz]

- 17. sciex.com [sciex.com]

- 18. Salmeterol | C25H37NO4 | CID 5152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Salmeterol xinafoate(94749-08-3) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Characterization of Salmeterol Impurity B: A Multi-technique Approach to Structural Elucidation

An In-depth Technical Guide:

Abstract

The control of impurities is a critical mandate in pharmaceutical development, directly impacting the safety and efficacy of the final drug product. Salmeterol, a long-acting β2-adrenergic receptor agonist, is widely prescribed for the management of asthma and chronic obstructive pulmonary disease (COPD). Its synthesis and storage can lead to the formation of related substances, such as Salmeterol Impurity B, which is a specified impurity in the European Pharmacopoeia.[1][2] This technical guide provides a comprehensive, multi-spectroscopic strategy for the unambiguous identification and structural characterization of Salmeterol Impurity B (CAS: 94749-02-7).[1][3][4] We will move beyond procedural lists to explain the causality behind the analytical choices, demonstrating how Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically employed to build a complete and validated structural profile, consistent with the principles of scientific integrity and regulatory expectations outlined by the International Council for Harmonisation (ICH).[5][6]

Introduction: The Imperative of Impurity Profiling

Salmeterol's therapeutic action as a bronchodilator is well-established.[7] However, like any synthetically derived active pharmaceutical ingredient (API), its manufacturing process can generate impurities. These can be starting materials, by-products, intermediates, or degradation products.[8] The ICH Q3A(R2) guideline mandates that any impurity present in a new drug substance at a level of 0.10% or greater must be reported, and any impurity at or above 0.15% (for a maximum daily dose ≤ 2g) must have its structure identified and be qualified for safety.[9]

Salmeterol Impurity B, identified as 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[[6-(2-phenylethoxy)hexyl]amino] ethanol, is a known process-related impurity.[1][3][7] Its structural similarity to the parent API necessitates a robust analytical workflow to ensure it is adequately resolved, identified, and quantified. A failure to do so can compromise patient safety and lead to regulatory non-compliance. This guide details the logical and systematic application of modern spectroscopic techniques to achieve this goal.

The Strategic Workflow: A Triad of Spectroscopic Inquiry

The definitive characterization of an unknown or known impurity is not achieved with a single technique. It requires a logical progression of analyses where each method provides a unique piece of the structural puzzle. Our strategy is built on a triad of core spectroscopic techniques, each answering a fundamental question:

-

Mass Spectrometry (MS): What is its mass and elemental formula?

-

Infrared (IR) Spectroscopy: What functional groups does it possess?

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: How are the atoms connected?

Caption: Logical workflow for impurity identification and characterization.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC-MS). This is the most direct and sensitive method to determine the molecular weight and, crucially, the elemental composition of an impurity.[10][11] This information is the foundational blueprint upon which the rest of the structure is built. For an amine-containing molecule like Salmeterol and its impurities, Electrospray Ionization (ESI) in positive mode is the logical choice due to its efficiency in protonating the basic nitrogen atom, yielding a strong [M+H]⁺ ion.

Experimental Protocol: LC-HRMS

-

Sample Preparation: Accurately weigh and dissolve the isolated impurity or an API sample enriched with the impurity in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 mg/mL.

-

Chromatographic Separation (Illustrative):

-

Instrument: UHPLC system.

-

Column: C18, 100 x 2.1 mm, 1.8 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to resolve the impurity from Salmeterol.

-

Flow Rate: 0.4 mL/min.

-

Detector: UV, 278 nm (as per USP monograph for Salmeterol).[12]

-

-

Mass Spectrometry (Illustrative):

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Ionization Mode: ESI, Positive.

-

Acquisition Mode: Full Scan MS (m/z 100-800) and data-dependent MS/MS on the most intense ions.

-

Mass Resolution: > 20,000 FWHM.

-

Data Presentation & Interpretation

The primary goal is to obtain an accurate mass for the protonated molecular ion [M+H]⁺. This allows for the generation of a highly probable elemental formula.

Table 1: Expected High-Resolution Mass Spectrometry Data for Salmeterol Impurity B

| Parameter | Salmeterol API | Salmeterol Impurity B |

| Molecular Formula | C₂₅H₃₇NO₄ | C₂₃H₃₃NO₄ |

| Monoisotopic Mass (Da) | 415.2722 | 387.2410 |

| Expected [M+H]⁺ (m/z) | 416.2795 | 388.2482 |

Tandem MS (MS/MS) experiments are then performed to fragment the molecule. The resulting fragmentation pattern provides vital clues about the molecule's substructures, acting as a preliminary confirmation of the proposed structure.[13]

FTIR Spectroscopy: The Functional Group Fingerprint

Expertise & Causality: While MS provides the formula, FTIR spectroscopy provides a rapid, non-destructive confirmation of the chemical bonds and functional groups present.[14] For a known impurity, this technique serves as a crucial identity check. We expect to see characteristic absorptions for the hydroxyl (-OH), amine (-NH-), ether (C-O-C), and aromatic ring functionalities that define the structure of Salmeterol Impurity B.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the purified solid impurity directly onto the ATR crystal.

-

Data Acquisition:

-

Instrument: FTIR Spectrometer with an ATR accessory.

-

Scan Range: 4000 – 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average of 16 scans.

-

-

Data Processing: Perform a background scan and ratio the sample spectrum against it.

Data Presentation & Interpretation

The resulting spectrum is a molecular "fingerprint." The key is to assign the major absorption bands to the functional groups expected in the structure.

Table 2: Key FTIR Functional Group Frequencies for Salmeterol Impurity B

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3500 - 3200 (Broad) | O-H Stretch | Phenolic and Aliphatic Hydroxyls |

| 3350 - 3310 (Sharp) | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1620 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1050 | C-O Stretch | Ether, Alcohol, Phenol |

Comparing the obtained spectrum with that of Salmeterol API would show high similarity, confirming it as a related substance.[15][16]

NMR Spectroscopy: The Definitive Structural Elucidation

Expertise & Causality: NMR is the most powerful spectroscopic technique for the unambiguous determination of molecular structure.[17][18][19] While MS gives the "what" (formula) and IR gives the "parts" (functional groups), NMR reveals the "how"—the precise atomic connectivity and stereochemistry. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete and self-validating structural picture.

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified impurity in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Experiments:

-

1D: ¹H, ¹³C{¹H}

-

2D Homonuclear: ¹H-¹H COSY (Correlation Spectroscopy) - Identifies proton-proton spin coupling networks.

-

2D Heteronuclear: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) - Correlates protons to their directly attached carbons.[17]

-

2D Heteronuclear: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) - Correlates protons and carbons separated by 2-3 bonds, crucial for connecting molecular fragments.[17]

-

-

Data Interpretation: Assembling the Puzzle

A systematic analysis of the NMR data allows for the complete assignment of all proton and carbon signals.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

-

COSY: Confirms adjacent protons, for example, tracing the connectivity along the hexyl and ethoxy chains.

-

HSQC: Assigns a specific proton signal to its directly bonded carbon signal.

-

HMBC: This is the key experiment for connecting the isolated spin systems. It provides the long-range correlations needed to piece the entire structure together.

Caption: Key 2- and 3-bond HMBC correlations confirming molecular connectivity.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Moieties of Salmeterol Impurity B (in DMSO-d₆)

| Protons | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic | 6.6 - 7.3 | m | Protons on both benzene rings |

| -CH(OH)- | ~4.5 | m | Carbinol proton |

| -CH₂OH | ~4.4 | s | Benzylic alcohol protons |

| -O-CH₂- | ~3.5 | t | Methylene adjacent to ether oxygen |

| -N-CH₂- | ~2.7 | m | Methylene adjacent to nitrogen |

| Alkyl Chain | 1.2 - 1.6 | m | Central -(CH₂)₄- protons |

By combining the evidence—the molecular formula from MS, the functional groups from FTIR, and the definitive connectivity from 1D and 2D NMR—the structure of Salmeterol Impurity B can be confirmed with the highest degree of scientific certainty.

Conclusion

The spectroscopic characterization of pharmaceutical impurities is a cornerstone of modern drug development and quality control. This guide has detailed a systematic, multi-technique workflow for the structural elucidation of Salmeterol Impurity B. By integrating the strengths of HRMS, FTIR, and advanced NMR techniques, we move from initial detection to an unambiguous and validated structural assignment. This rigorous, evidence-based approach not only satisfies regulatory requirements for impurity identification but also embodies the principles of scientific integrity, ensuring the quality and safety of medicines.[5][9]

References

-

Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link][17]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link][5]

-

International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][8]

-

Aviv, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587. [Link][20]

-

Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. [Link][21]

-

Gao, H., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link][10]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link][6]

-

Rizzo, V., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 99, 12-32. [Link][18]

-

Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link][22]

-

IJCRT.org. (n.d.). Ultraviolet Spectroscopic Techniques For Quality Control And Impurity Detection In Pharmaceuticals. [Link][23]

-

Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link][24]

-

Rizzo, V., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 99, 12-32. [Link][19]

-

USP-NF. (2017). Salmeterol Xinafoate Revision Bulletin. [Link][12]

-

Veeprho. (n.d.). Salmeterol EP impurity B | CAS 94749-02-7. [Link][1]

-

ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link][9]

-

YouTube. (2024). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link][26]

-

Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link][27]

-

Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link][28]

-

GLP Pharma Standards. (n.d.). Salmeterol EP Impurity B | CAS No- 94749-02-7. [Link][4]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). Salmeterol EP impurity B. [Link][2]

-

Taylor & Francis Online. (1995). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. [Link][29]

-

IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link][14]

-

Alyami, H. S., et al. (2022). Novel Fluticasone Propionate and Salmeterol Fixed-Dose Combination Nano-Encapsulated Particles Using Polyamide Based on L-Lysine. Pharmaceuticals, 15(3), 337. [Link][15]

-

Daharwal, S. J., et al. (2018). Study of Physicochemical Compatibility of Inhalation Grade Active Ingredients with Propellant HFA 134a by FTIR. International Journal of Pharmaceutical Sciences Review and Research, 49(1), 126-131. [Link][16]

-

European Pharmacopoeia. (2014). Salmeterol Xinafoate Monograph. [Link][30]

-

Sahadeva Reddy, et al. (2017). Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity. Der Pharma Chemica, 9(12), 64-69. [Link][31]

Sources

- 1. veeprho.com [veeprho.com]

- 2. CAS 94749-02-7 Salmeterol EP impurity B Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 3. allmpus.com [allmpus.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. jpionline.org [jpionline.org]

- 9. pharma.gally.ch [pharma.gally.ch]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 12. uspnf.com [uspnf.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

- 14. ijrar.org [ijrar.org]

- 15. Novel Fluticasone Propionate and Salmeterol Fixed-Dose Combination Nano-Encapsulated Particles Using Polyamide Based on L-Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. veeprho.com [veeprho.com]

- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 19. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]

- 22. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 23. ijcrt.org [ijcrt.org]

- 24. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 25. Salmeterol Xinafoate [doi.usp.org]

- 26. youtube.com [youtube.com]

- 27. biomedres.us [biomedres.us]

- 28. resolvemass.ca [resolvemass.ca]

- 29. tandfonline.com [tandfonline.com]

- 30. uspbpep.com [uspbpep.com]

- 31. derpharmachemica.com [derpharmachemica.com]

- 32. Salmeterol Impurities | SynZeal [synzeal.com]

An In-depth Technical Guide to Investigating the Potential Biological Activity of Salmeterol Degradation Products

Introduction: The Imperative of Degradation Product Profiling in Drug Development

Salmeterol, a long-acting beta-2 adrenergic receptor agonist (LABA), is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is attributed to its high affinity and selectivity for the β2-adrenergic receptor, leading to prolonged bronchodilation.[3][4] However, like any pharmaceutical agent, salmeterol is susceptible to degradation over time and under various environmental stressors, potentially leading to the formation of new chemical entities. The presence of these degradation products raises critical questions regarding the safety and efficacy of the drug product throughout its lifecycle. Regulatory bodies rightly mandate the identification and characterization of any degradation product present at a significant level. Beyond identification, a thorough toxicological and pharmacological assessment is paramount to ensure that these new entities do not introduce unforeseen risks or alter the therapeutic profile of the drug.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activity of salmeterol degradation products. We will delve into the known degradation pathways of salmeterol, present a systematic approach to generating and identifying degradation products, and provide detailed, field-proven protocols for assessing their biological activity, from receptor binding to cellular toxicity.

Part 1: Understanding Salmeterol Degradation

Salmeterol's chemical structure, characterized by a long lipophilic side chain, makes it susceptible to specific degradation pathways.[1] Forced degradation studies are essential to understanding these vulnerabilities and for the development of stability-indicating analytical methods.

Known Metabolic Pathways

The primary metabolic pathway for salmeterol in vivo is through oxidation by the cytochrome P450 isoform 3A4 (CYP3A4).[2][5][6] This process predominantly involves the aliphatic oxidation of the salmeterol base, leading to the formation of its major metabolite, α-hydroxysalmeterol.[2][5][6][7][8] While α-hydroxysalmeterol is a known human metabolite, its specific pharmacological and toxicological profile is not extensively documented in publicly available literature, necessitating a thorough investigation.[9][10][11]

Forced Degradation Studies: Unveiling Potential Degradants

To proactively identify potential degradation products that may form during manufacturing, storage, or administration, forced degradation studies under various stress conditions are crucial. Salmeterol has been shown to be susceptible to degradation under the following conditions:

-

Acidic and Alkaline Hydrolysis: Salmeterol degrades in both acidic and basic environments.[1][6][12][13][14]

-

Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of degradation products.[1][6][12][13][14]

-

Photolytic and Thermal Stress: While some studies suggest relative stability, others indicate the potential for degradation under exposure to light and heat.[10][13][15][16][17]

The products formed under these conditions may differ from metabolic products and require independent characterization and biological assessment. One study has noted the formation of a specific impurity, IMP-D, under acidic stress, though its structure is not widely published.

Part 2: A Step-by-Step Experimental Workflow for Biological Activity Assessment

This section outlines a comprehensive, multi-tiered approach to generating, identifying, and evaluating the biological activity of salmeterol degradation products.

Objective: To determine the affinity of the degradation products for the β2-adrenergic receptor.

Protocol: Radioligand Competition Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human β2-adrenergic receptor.

-

Harvest cells and prepare cell membranes by homogenization and centrifugation.

-

Determine protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a high-affinity radioligand (e.g., [³H]-dihydroalprenolol).

-

Add increasing concentrations of the unlabeled competitor (salmeterol as a positive control, or the isolated degradation product).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 1-2 hours to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Objective: To determine if the degradation products act as agonists (activate the receptor) or antagonists (block the receptor).

Protocol: cAMP Accumulation Assay

-

Cell Culture:

-

Seed HEK293 cells expressing the human β2-adrenergic receptor in a 96-well plate.

-

-

Agonist Mode:

-

Treat the cells with increasing concentrations of the degradation product.

-

Include a known agonist (e.g., isoproterenol or salmeterol) as a positive control.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of the degradation product.

-

Add a fixed concentration of a known agonist (e.g., isoproterenol) that elicits a submaximal response (EC₈₀).

-

Incubate for a specified time at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Agonist Mode: Plot the cAMP response against the logarithm of the degradation product concentration to determine the EC₅₀ (concentration that produces 50% of the maximal response) and Emax (maximal efficacy).

-

Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the degradation product concentration to determine the IC₅₀.

-

Objective: To assess the potential of the degradation products to cause cell damage or death. [11][14] Protocol: LDH Release Assay

-

Cell Culture:

-

Seed a relevant cell line (e.g., human bronchial epithelial cells or a standard cell line like A549) in a 96-well plate.

-

-

Treatment:

-

Expose the cells to increasing concentrations of the degradation product for 24-48 hours.

-

Include a vehicle control (negative control) and a lysis buffer (positive control for maximum LDH release).

-

-

LDH Measurement:

-

Collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available colorimetric or fluorescent assay kit. [14]

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity relative to the positive control.

-

Plot the percentage of cytotoxicity against the logarithm of the degradation product concentration to determine the CC₅₀ (concentration that causes 50% cell death).

-

Table 2: Summary of Biological Activity Data to be Generated

| Assay | Parameter(s) Measured | Interpretation |

| Receptor Binding | Ki (Inhibitory Constant) | Affinity for the β2-adrenergic receptor |

| cAMP Accumulation (Agonist) | EC₅₀, Emax | Potency and efficacy as an agonist |

| cAMP Accumulation (Antagonist) | IC₅₀ | Potency as an antagonist |

| LDH Release | CC₅₀ | Concentration causing 50% cytotoxicity |

Part 3: Data Interpretation and Risk Assessment

The culmination of these studies is a comprehensive biological activity profile for each major salmeterol degradation product. This data allows for a scientifically sound risk assessment.

-

Degradation products with significant affinity for the β2-adrenergic receptor and agonist activity may contribute to the overall therapeutic effect or, conversely, lead to an overstimulation of the receptor, potentially increasing the risk of adverse effects. [2]* Degradation products that act as antagonists could potentially reduce the efficacy of salmeterol.

-

Degradation products exhibiting cytotoxicity at concentrations relevant to their potential exposure levels are a significant safety concern and would warrant further investigation and stringent control in the final drug product.

The acceptable limits for these degradation products in the final drug formulation should be established based on this comprehensive biological activity data, in conjunction with their levels observed in stability studies, and in accordance with regulatory guidelines.

Conclusion

A thorough investigation into the potential biological activity of drug degradation products is a non-negotiable aspect of modern drug development. For a widely used medication like salmeterol, this diligence is paramount to ensuring patient safety and therapeutic consistency. The systematic approach outlined in this guide, from forced degradation and analytical characterization to a tiered in vitro biological assessment, provides a robust framework for generating the critical data needed for informed decision-making and regulatory compliance. By understanding the potential pharmacological and toxicological profiles of salmeterol degradation products, we can continue to ensure the safe and effective use of this important medication.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 197627, alpha-Hydroxysalmeterol. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5152, Salmeterol. [Link].

- Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2002). Clinical pharmacokinetics of salmeterol. Clinical pharmacokinetics, 41(1), 19–30.

- Damle, M., & Choudhari, S. (2019). Development and Validation of Stability Indicating HPTLC Method for Estimation of Salmeterol Xinafoate. International Journal of Pharmaceutical Sciences and Research, 10(4), 1865-1869.

- Akmese, B., et al. (2015). A validated RP-LC method for salmeterol and fluticasone in their binary mixtures and their stress degradation behavior under ICH-recommended stress conditions.

- Jack, D. (1998).

- National Center for Biotechnology Information. (2023). Salmeterol. In StatPearls.

- Jessen, S., Becker, V., Rzeppa, S., Backer, V., Bengtsen, K. H., Hullstein, I., Dehnes, Y., & Hostrup, M. (2021). Pharmacokinetics of salmeterol and its main metabolite α-hydroxysalmeterol after acute and chronic dry powder inhalation in exercising endurance-trained men: Implications for doping control. Drug testing and analysis, 13(4), 747–761.

- Baker, J. G., Johnson, M., & Hill, S. J. (2014). Salmeterol's extreme β2 selectivity is due to residues in both extracellular loops and transmembrane domains. Molecular pharmacology, 86(6), 666–679.

- Manchee, G. R., Eddershaw, P. J., Ranshaw, L. E., Herriott, D., Park, G. R., Bayliss, M. K., & Tarbit, M. H. (1996). The aliphatic oxidation of salmeterol to alpha-hydroxysalmeterol in human liver microsomes is catalyzed by CYP3A. Drug metabolism and disposition, 24(5), 555–559.

- Salmas, R. E., et al. (2017). Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists. Molecular pharmacology, 91(1), 1–13.

-

SynThink. (n.d.). Salmeterol EP Impurities & USP Related Compounds. [Link].

- Clark, R. B., et al. (2001). Salmeterol stimulation dissociates beta2-adrenergic receptor phosphorylation and internalization. Molecular pharmacology, 60(4), 656–664.

-

ELC Group. (2013). Public Assessment Report: Salmeterol/Flutikason ELC Group. [Link].

- Clark, R. B., et al. (2012). Salmeterol Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors. Molecular pharmacology, 82(4), 696–707.

-

Clark, R. B., et al. (2012). Salmeterol Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors. PMC. [Link].

-

U.S. Food and Drug Administration. (2016). Pharmacology/Toxicology NDA Review and Evaluation. [Link].

- Damle, M. C., & Choudhari, S. V. (2019). Development and validation of stability indicating HPLC method for estimation of salmeterol xinafoate in bulk and in pharmaceutical formulation. International Journal of Pharmaceutical Sciences and Research, 10(4), 1865-1869.

-

Jessen, S., et al. (2021). Pharmacokinetics of salmeterol and its main metabolite α-hydroxysalmeterol after acute and chronic dry powder inhalation in exercising endurance-trained men: Implications for doping control. Faculty of Science. [Link].

-

Pharmaffiliates. (n.d.). Salmeterol-impurities. [Link].

-

SynZeal. (n.d.). Salmeterol Impurities. [Link].

-

QIMA Life Sciences. (n.d.). In Vitro Pharmacology. [Link].

-

Pistoia Alliance. (n.d.). In Vitro Pharmacology. [Link].